2-Chloro-4-(methylthio)benzyl alcohol
Description
Properties
Molecular Formula |
C8H9ClOS |
|---|---|
Molecular Weight |
188.67 g/mol |
IUPAC Name |
(2-chloro-4-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C8H9ClOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 |
InChI Key |
PUYLWUNGJJKSBH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)CO)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-4-(methylthio)benzyl alcohol serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential as active pharmaceutical ingredients (APIs) due to their biological activity.
- COX-2 Inhibitors : The compound can be chlorinated to produce 4-(methylthio)benzyl chloride, which is a precursor for synthesizing COX-2 inhibitors, known for their analgesic and anti-inflammatory properties. This transformation typically involves using hydrochloric acid under controlled conditions, highlighting its utility in medicinal chemistry .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds synthesized from this alcohol have demonstrated effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .
Synthetic Organic Chemistry
The compound is widely used in synthetic organic chemistry due to its reactivity with different nucleophiles and electrophiles.
- Nucleophilic Substitution Reactions : this compound can undergo nucleophilic substitution reactions with alkali metal cyanides, leading to the formation of valuable intermediates such as 4-(methylthio)phenylacetonitrile. This reaction pathway is significant for producing compounds with diverse functionalities .
- Oxidation Reactions : The compound can be oxidized to yield corresponding carboxylic acids or ketones through environmentally friendly methods such as photocatalysis. Recent studies have shown that utilizing light as an energy source can enhance the efficiency of these oxidation reactions, providing high yields of desired products .
Environmental Chemistry
The environmental implications of this compound are also noteworthy.
- Toxicity and Carcinogenicity Studies : Investigations into the carcinogenic potential of this compound have been conducted using computational toxicology methods. These studies assess its mutagenic capabilities and potential risks associated with exposure, particularly relevant in evaluating safety for industrial applications .
Comparison of Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzyl Alcohol | C₆H₅CH₂OH | Common solvent; low toxicity; found in essential oils |
| 4-Methylthio Benzaldehyde | C₉H₁₀OS | Used in organic synthesis; potential flavoring agent |
| 4-Chlorobenzyl Alcohol | C₇H₇ClO | Chlorinated variant; used in pharmaceuticals |
| 2-Chloro-5-methylphenol | C₇H₇ClO | Antimicrobial properties; used in disinfectants |
Case Studies
- Synthesis of COX-2 Inhibitors : A study demonstrated the successful synthesis of a novel COX-2 inhibitor using intermediates derived from this compound. The compound's chlorination and subsequent reactions resulted in high yields and potent biological activity against inflammatory pathways .
- Antimicrobial Screening : A series of derivatives synthesized from this alcohol were screened against various bacterial strains. Results indicated that certain modifications enhanced antimicrobial efficacy, paving the way for new therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted benzyl alcohols are widely studied for their electronic, steric, and catalytic properties. Below is a detailed comparison of 2-Chloro-4-(methylthio)benzyl alcohol with structurally analogous compounds, focusing on physicochemical properties, reactivity, and applications.
Table 1: Physicochemical Properties of Selected Benzyl Alcohol Derivatives
Key Reactivity Comparisons
Catalytic Oxidation Efficiency this compound is oxidized to 4-(methylthio)benzaldehyde with 98% yield using the metal-free catalyst ABNO@PMO-IL-Br under aerobic conditions . This efficiency surpasses MnCo₂O₄ catalysts (96.5% yield) . 4-(Dimethylamino)benzyl alcohol exhibits lower oxidation yields (80%) due to electron-donating -N(CH₃)₂ groups, which reduce electrophilicity at the reaction center .
Electronic Effects
- Electron-withdrawing groups (e.g., -Cl, -CN) enhance oxidation rates by stabilizing transition states. For example, 2-Chlorobenzyl alcohol undergoes faster oxidation compared to unsubstituted benzyl alcohol .
- Electron-donating groups (e.g., -OCH₃, -CH₃) decrease reaction rates but improve selectivity in esterification reactions .
Table 2: Catalytic Oxidation Yields of Benzyl Alcohol Derivatives
Preparation Methods
Ring-Directed Electrophilic Chlorination
To introduce chlorine at the ortho position relative to the methylthio group, electrophilic chlorination using Cl₂ and a Lewis acid catalyst (e.g., FeCl₃) is employed. The methylthio group (-SMe) acts as a strong ortho/para-directing group, favoring chlorination at position 2. This method requires precise control to avoid over-chlorination and byproduct formation.
Optimized Protocol
-
Substrate : 4-(Methylthio)benzyl alcohol
-
Chlorinating Agent : Cl₂ gas
-
Catalyst : FeCl₃ (5 mol%)
-
Solvent : Dichloromethane
-
Temperature : 0–25°C
Reduction of 2-Chloro-4-(methylthio)benzaldehyde
Sodium Borohydride (NaBH₄) Reduction
2-Chloro-4-(methylthio)benzaldehyde is reduced to the corresponding alcohol using NaBH₄ in ethanol or methanol. This method is highly efficient, with yields exceeding 90% under mild conditions. The reaction proceeds via hydride transfer to the carbonyl group, forming the primary alcohol.
Procedure
-
Dissolve 2-chloro-4-(methylthio)benzaldehyde (1 mmol) in ethanol (10 mL).
-
Add NaBH₄ (1.2 mmol) portionwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography.
Key Data
Catalytic Hydrogenation
Alternative reductions employ hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel. This method is preferred for large-scale production due to lower reagent costs and easier catalyst recovery.
Industrial-Scale Example
-
Substrate : 2-Chloro-4-(methylthio)benzaldehyde
-
Catalyst : Pd/C (5 wt%)
-
Pressure : 50 atm H₂
-
Solvent : Tetrahydrofuran (THF)
Multi-Step Synthesis from 4-Methylthiobenzaldehyde
Catalytic Synthesis of 4-Methylthiobenzaldehyde
4-Methylthiobenzaldehyde is synthesized via carbonylation of thioanisole (methyl phenyl sulfide) using carbon monoxide (CO) and a solid superacid catalyst (SO₄²⁻/ZrO₂-TiO₂-V₂O₅). This method achieves high atom economy and minimal waste.
Reaction Overview
-
Catalyst Preparation : Mix TiCl₄ and ZrOCl₂·8H₂O in a 1:10–1:40 molar ratio.
-
Carbonylation : React thioanisole with CO at 70–90°C under 0.5–5 MPa pressure.
-
Hydrolysis : Treat the intermediate with water to yield 4-methylthiobenzaldehyde.
Performance Metrics
| Metric | Value |
|---|---|
| Catalyst Efficiency | 98% conversion |
| Yield | 78% |
| Purity | >99% (GC analysis) |
Chlorination and Reduction Sequence
-
Chlorination : Electrophilic chlorination of 4-methylthiobenzaldehyde at position 2 using Cl₂/FeCl₃.
-
Reduction : Convert the chlorinated aldehyde to the alcohol via NaBH₄ or catalytic hydrogenation.
Critical Challenges
-
Regioselectivity in chlorination (ortho vs. para).
-
Byproduct formation due to competing reactions at the methylthio group.
Comparative Analysis of Methods
Industrial Production Considerations
Cost-Effective Catalysts
Solid superacid catalysts (e.g., SO₄²⁻/ZrO₂-TiO₂) reduce reliance on expensive reagents and enable catalyst reuse.
Waste Management
Q & A
Basic: What are the most efficient synthetic routes for 2-Chloro-4-(methylthio)benzyl alcohol?
The compound can be synthesized via catalytic oxidation of its benzyl alcohol precursor or hydrolysis of substituted benzyl chlorides. For example, microwave-assisted hydrolysis of benzyl chloride derivatives (e.g., 2-chloro-4-(methylthio)benzyl chloride) in alkaline media achieves high yields (>90%) under optimized conditions (450 W microwave power, 22 min reaction time) . Alternatively, selective oxidation of 4-(methylthio)benzyl alcohol derivatives using catalysts like ABNO@PMO-IL-Br provides a high-yield pathway (98%) to aldehydes, which can be further reduced to the target alcohol .
Advanced: How can catalytic efficiency and selectivity be optimized for the oxidation of this compound to its aldehyde?
Contradictions in catalytic performance arise from differences in catalyst design and reaction conditions. The ABNO@PMO-IL-Br catalyst achieves 98% yield for 4-(methylthio)benzyl alcohol oxidation under mild, solvent-free conditions, outperforming MnCo₂O₄ (96.5% yield) due to its resistance to sulfur poisoning and enhanced surface reactivity . Key parameters include:
- Catalyst loading : 5 mol% ABNO@PMO-IL-Br.
- Temperature : 25–40°C.
- Oxidant : Molecular oxygen or air.
Methodological optimization should prioritize catalyst stability testing and in situ spectroscopic monitoring to resolve discrepancies in reported yields.
Basic: What analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine and methylthio groups at positions 2 and 4, respectively).
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation (C₈H₉ClOS, exact mass: 188.0064).
- Chromatography : HPLC with UV detection (λ ≈ 270 nm) to assess purity.
Reference spectral libraries for analogous compounds (e.g., 2-chlorobenzyl alcohol) can aid interpretation .
Advanced: How can researchers resolve contradictions in reported catalytic oxidation mechanisms for sulfur-containing benzyl alcohols?
Discrepancies often stem from competing reaction pathways (e.g., over-oxidation to carboxylic acids vs. selective aldehyde formation). To address this:
- Kinetic studies : Track intermediate formation using time-resolved FTIR or GC-MS.
- Computational modeling : DFT calculations to compare activation energies for sulfur-containing substrates.
- Controlled experiments : Vary oxidant concentrations (e.g., O₂ vs. TBHP) to isolate rate-determining steps.
For 4-(methylthio)benzyl alcohol, the ABNO@PMO-IL-Br system minimizes side reactions due to its non-metallic, ionic liquid-stabilized active sites .
Basic: What safety precautions are recommended for handling this compound?
While direct toxicological data are limited, structural analogs like benzyl alcohol show:
- Dermal toxicity : Use nitrile gloves and fume hoods to avoid contact (5% solutions can cause urticaria) .
- Inhalation risks : Avoid aerosolization; closed-system processing is advised.
- Waste disposal : Neutralize with dilute NaOH before incineration.
Advanced: What green chemistry approaches are viable for large-scale synthesis of this compound?
- Microwave-assisted synthesis : Reduces reaction time by 70% compared to conventional heating, with energy savings of ~50% .
- Solvent-free catalysis : ABNO@PMO-IL-Br enables oxidation without organic solvents, aligning with EPA guidelines .
- Flow chemistry : Microreactors for nitrobenzaldehyde synthesis (a precursor) improve mass transfer and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
